molecular formula C22H26N2O B280337 1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine

1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine

Cat. No. B280337
M. Wt: 334.5 g/mol
InChI Key: YRBYCXIINGBQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine, also known as CNMP, is a synthetic compound that belongs to the class of piperazine derivatives. CNMP has gained a lot of attention in the scientific community due to its unique chemical structure and potential applications in various fields of research.

Scientific Research Applications

1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. It has been found to exhibit significant binding affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes 1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine a potential candidate for the development of novel antidepressant and anxiolytic drugs.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine involves the activation of the serotonin 5-HT1A receptor, which leads to the modulation of various neurotransmitter systems in the brain. This results in the regulation of mood, anxiety, and stress, and may also have implications for the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are important neurotransmitters involved in the regulation of mood and behavior. It has also been found to decrease the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine is its high binding affinity and selectivity for the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of 1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine is its relatively low solubility in aqueous solutions, which may pose challenges in certain experimental setups.

Future Directions

There are several future directions for research on 1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine. One potential area of research is the development of novel antidepressant and anxiolytic drugs based on the chemical structure of 1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine. Another area of research is the elucidation of the molecular mechanisms underlying its binding affinity and selectivity for the serotonin 5-HT1A receptor. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine in other psychiatric disorders.

Synthesis Methods

The synthesis of 1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine involves the reaction of 1-naphthoyl chloride with 3-cyclohexen-1-ylmethylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography. The chemical structure of 1-(3-Cyclohexen-1-ylmethyl)-4-(1-naphthoyl)piperazine is confirmed by various spectroscopic techniques such as NMR and mass spectrometry.

properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C22H26N2O/c25-22(21-12-6-10-19-9-4-5-11-20(19)21)24-15-13-23(14-16-24)17-18-7-2-1-3-8-18/h1-2,4-6,9-12,18H,3,7-8,13-17H2

InChI Key

YRBYCXIINGBQSM-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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